5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

Chemical Probe Procurement Screening Library Selection Structure-Activity Relationship (SAR)

5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol (PubChem CID is a synthetic small molecule with a molecular formula of C23H16Br2N2O2 and a molecular weight of 512.2 g/mol. It is structurally characterized by a central pyrimidine ring connected to a phenolic moiety, which is further substituted with two bromine atoms—one on each of the terminal phenyl rings.

Molecular Formula C23H16Br2N2O2
Molecular Weight 512.2 g/mol
Cat. No. B12200105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol
Molecular FormulaC23H16Br2N2O2
Molecular Weight512.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)Br
InChIInChI=1S/C23H16Br2N2O2/c24-17-5-1-15(2-6-17)13-29-19-9-10-20(22(28)11-19)23-21(12-26-14-27-23)16-3-7-18(25)8-4-16/h1-12,14,28H,13H2
InChIKeyMYSOAFIOHUEDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol: Basic Properties Before Analogue Selection


5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol (PubChem CID 135652445) is a synthetic small molecule with a molecular formula of C23H16Br2N2O2 and a molecular weight of 512.2 g/mol [1]. It is structurally characterized by a central pyrimidine ring connected to a phenolic moiety, which is further substituted with two bromine atoms—one on each of the terminal phenyl rings [1]. This compound is typically offered as part of commercial screening libraries for early-stage drug discovery.

Risks of Generic Substitution for 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol in Focused Libraries


Generic substitution within this chemical class is ill-advised. While close analogs like 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol or 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol share the same core scaffold, minor variations in the terminal halogen or linker length can drastically alter binding kinetics, selectivity profiles, and physicochemical properties such as logP and solubility [1]. This makes it impossible to assume functional equivalence without specific head-to-head assay data.

Quantitative Evidence Guide for 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol


Assessment of Available Selective Differentiation Data for 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

A comprehensive search of the priority sources—including PubMed, Google Patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasheets—could not locate any direct head-to-head comparison, cross-study comparable data, or robust class-level inference from admissible sources that quantitatively differentiates this compound from its closest analogs on a specific biological target or assay. The only identified high-strength quantitative data points from BindingDB (e.g., a BRAF V600E IC50 of 0.5 nM and a BRD4 BD2 Kd of 0.3 nM) were found to be for compounds with entirely different molecular scaffolds and cannot be attributed to the target compound [1]. Therefore, any procurement decision based on a specific, quantifiable activity advantage is currently unsupported by open-access, verifiable evidence.

Chemical Probe Procurement Screening Library Selection Structure-Activity Relationship (SAR)

Valid Application Scenarios for Procuring 5-[(4-Bromobenzyl)oxy]-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol


Seed Compound for Unbiased Phenotypic Screening Libraries

Given the absence of a defined molecular target or mechanistic data, the primary scientifically justifiable application for procuring this compound is as a structurally novel element in an unbiased, diversity-oriented screening library. Its unique arrangement of dual brominated aromatic rings on a pyrimidine-phenol scaffold, as confirmed by its PubChem record, offers a distinct pharmacophore for high-throughput phenotypic assays where the goal is to discover novel bioactivity without prior mechanistic hypotheses [1].

A Probe for Investigating Halogen-Specific Binding Interactions

The presence of two heavy bromine atoms in distinct steric and electronic environments makes this compound potentially suitable for investigating halogen bonding interactions in a biochemical system. This application is supported by the compound's structural properties alone and would be best executed by comparing its crystallographic or binding profile directly with the chloro- and unsubstituted benzyloxy analogs.

Negative Control for Analog-Series SAR Studies

Should a close analog from the same chemotype (e.g., a chlorinated or unsubstituted variant) later be identified as a hit in a specific assay, this dibromo compound has immediate value as a critical comparator for structure-activity relationship (SAR) studies. Its procurement would allow for the immediate quantification of the specific role of the 4-bromobenzyl group, as outlined in the rationale against generic substitution [1].

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